

An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN

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Compound of Interest		
Compound Name:	Acid-PEG1-bis-PEG3-BCN	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of **Acid-PEG1-bis-PEG3-BCN**, a heterotrifunctional linker molecule. This guide is intended for researchers and professionals in the fields of bioconjugation, drug delivery, and antibody-drug conjugate (ADC) development.

Core Structure and Properties

Acid-PEG1-bis-PEG3-BCN is a versatile chemical tool designed for the precise construction of complex bioconjugates. Its structure features three key functional components: a carboxylic acid group for amide bond formation, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry. The molecule is built upon a polyethylene glycol (PEG) backbone, which enhances solubility and reduces steric hindrance.

The defining characteristic of this linker is its branched, heterotrifunctional nature, allowing for the attachment of up to three different molecules. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of antibodies. The two BCN groups provide reactive handles for strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. This dual reactivity makes it an ideal candidate for the development of sophisticated ADCs, where an antibody can be linked to two distinct payloads.

Physicochemical Properties



A summary of the key quantitative data for **Acid-PEG1-bis-PEG3-BCN** is presented in the table below.

Property	Value	Reference
Molecular Formula	C51H81N5O18	[1][2]
Molecular Weight	1052.21 g/mol	[1][2]
Appearance	Oil	[2]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO.	[3][4]
Storage Conditions	Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Should be stored in a dry, dark environment.	[2]
Shipping Conditions	Shipped at ambient temperature as a non-hazardous chemical.	[2]

Applications in Drug Development

The primary application of **Acid-PEG1-bis-PEG3-BCN** is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC.

The heterotrifunctional nature of **Acid-PEG1-bis-PEG3-BCN** allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two, with the potential for conjugating two different payloads to a single antibody. This can be advantageous for overcoming drug resistance or for synergistic therapeutic effects.

Conceptual Signaling Pathway of an ADC



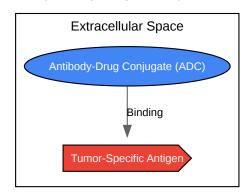
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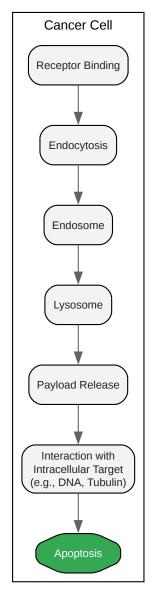
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The following diagram illustrates the general mechanism of action for an ADC constructed using a linker like **Acid-PEG1-bis-PEG3-BCN**. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and releases its cytotoxic payload, ultimately leading to apoptosis.



Conceptual Signaling Pathway of an ADC





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Caption: General mechanism of action for an antibody-drug conjugate.



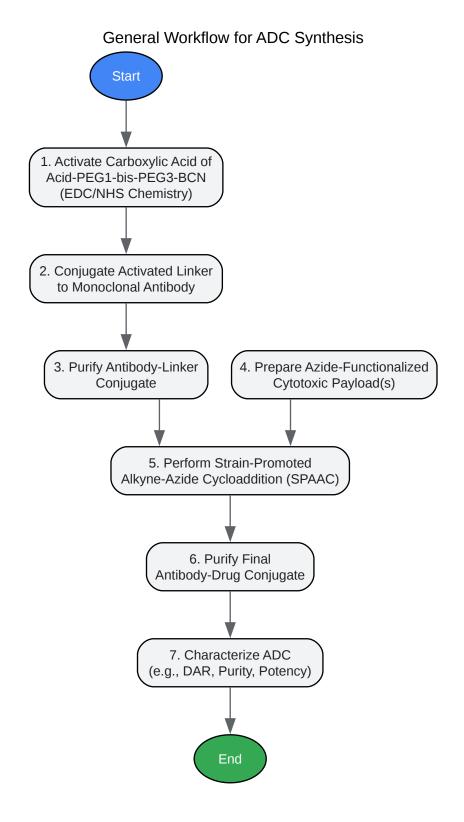
Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving **Acid-PEG1-bis-PEG3-BCN**.

General Workflow for ADC Synthesis

The synthesis of an ADC using **Acid-PEG1-bis-PEG3-BCN** is a multi-step process. The following diagram outlines a typical experimental workflow.





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Caption: Step-by-step workflow for synthesizing an ADC.



Detailed Experimental Protocol: Two-Step Conjugation

This protocol describes the conjugation of **Acid-PEG1-bis-PEG3-BCN** to an antibody via its carboxylic acid, followed by the attachment of an azide-containing payload through SPAAC.

Materials:

- Acid-PEG1-bis-PEG3-BCN
- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- · Azide-functionalized cytotoxic payload
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
- Reaction Buffer for SPAAC (e.g., PBS, pH 7.4)
- Purification columns (e.g., size-exclusion chromatography)
- DMSO (anhydrous)

Procedure:

Step 1: Activation of Acid-PEG1-bis-PEG3-BCN

- Dissolve Acid-PEG1-bis-PEG3-BCN in anhydrous DMSO to a stock concentration of 10-20 mM.
- In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).
- Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.



Step 2: Conjugation to the Antibody

- Exchange the buffer of the monoclonal antibody to the Activation Buffer (pH 6.0) using a suitable desalting column.
- Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes.
- Remove the excess linker and byproducts by purifying the antibody-linker conjugate using a size-exclusion chromatography column equilibrated with Reaction Buffer (PBS, pH 7.4).

Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

- Dissolve the azide-functionalized cytotoxic payload in DMSO to a stock concentration of 10-20 mM.
- Add the payload solution to the purified antibody-linker conjugate. A molar excess of the payload (e.g., 5-10 fold per BCN group) is recommended to drive the reaction to completion.
- Incubate the reaction for 12-24 hours at room temperature or 4°C with gentle mixing. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

Step 4: Purification and Characterization of the ADC

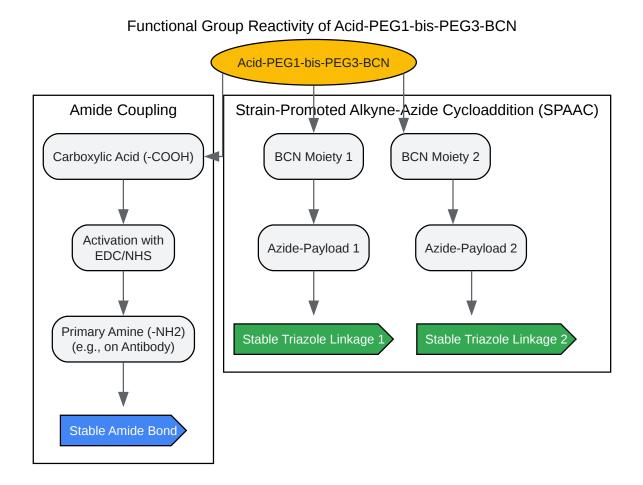
- Purify the final ADC from excess payload and other reagents using size-exclusion chromatography.
- Characterize the purified ADC. This should include:
 - Determination of the drug-to-antibody ratio (DAR) by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
 - Assessment of purity and aggregation by size-exclusion chromatography (SEC).



• In vitro cell-based assays to determine the potency and specificity of the ADC.

Logical Relationship of Functional Groups

The utility of **Acid-PEG1-bis-PEG3-BCN** stems from the orthogonal reactivity of its functional groups. The following diagram illustrates this relationship.



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Caption: Orthogonal reactivity of the functional groups.

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